molecular formula C17H25N3 B10884731 1-(Cyclohex-3-en-1-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine

1-(Cyclohex-3-en-1-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine

Cat. No.: B10884731
M. Wt: 271.4 g/mol
InChI Key: VDWASQMZICMZDW-UHFFFAOYSA-N
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Description

1-(Cyclohex-3-en-1-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine is a synthetic organic compound that features a piperazine ring substituted with cyclohexenylmethyl and pyridinylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclohex-3-en-1-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine typically involves the following steps:

    Formation of the Piperazine Core: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution Reactions: The piperazine core is then functionalized by reacting with cyclohexenylmethyl halides and pyridinylmethyl halides in the presence of a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclohex-3-en-1-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alkanes or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological systems.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Cyclohex-3-en-1-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine would depend on its specific biological target. Generally, such compounds can interact with enzymes, receptors, or ion channels, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Cyclohexylmethyl)-4-(pyridin-4-ylmethyl)piperazine
  • 1-(Cyclohex-3-en-1-ylmethyl)-4-(pyridin-3-ylmethyl)piperazine
  • 1-(Cyclohex-3-en-1-ylmethyl)-4-(pyridin-2-ylmethyl)piperazine

Uniqueness

1-(Cyclohex-3-en-1-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine is unique due to the specific positioning of the cyclohexenyl and pyridinyl groups, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C17H25N3

Molecular Weight

271.4 g/mol

IUPAC Name

1-(cyclohex-3-en-1-ylmethyl)-4-(pyridin-4-ylmethyl)piperazine

InChI

InChI=1S/C17H25N3/c1-2-4-16(5-3-1)14-19-10-12-20(13-11-19)15-17-6-8-18-9-7-17/h1-2,6-9,16H,3-5,10-15H2

InChI Key

VDWASQMZICMZDW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)CN2CCN(CC2)CC3=CC=NC=C3

Origin of Product

United States

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